{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
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Overview
Description
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine: is a complex organic compound with a molecular formula of C({15})H({16})ClN(_{3})OS This compound features a chloro-substituted phenyl ring connected to a piperazine ring, which is further bonded to a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-thiophenecarbonyl chloride to form 4-(2-thienylcarbonyl)piperazine.
Substitution Reaction: This intermediate is then reacted with 3-chloro-4-nitroaniline under suitable conditions to form the desired compound. The reaction usually requires a base such as triethylamine and a solvent like dichloromethane.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and conditions more efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, forming sulfoxides or sulfones.
Reduction: The nitro group in the precursor can be reduced to an amine group.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine exerts its effects depends on its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The piperazine ring and thienylcarbonyl group are likely involved in binding interactions, while the chloro group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
{3-Chloro-4-[4-(2-furylcarbonyl)piperazin-1-yl]phenyl}amine: Similar structure but with a furan ring instead of a thiophene ring.
{3-Chloro-4-[4-(2-pyridylcarbonyl)piperazin-1-yl]phenyl}amine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylcarbonyl group in {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly interesting for research applications where these properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGONYNVPTQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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